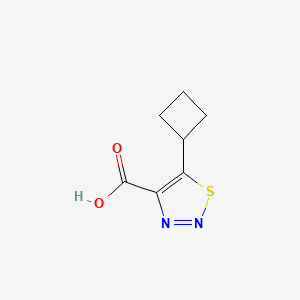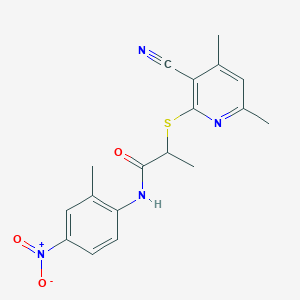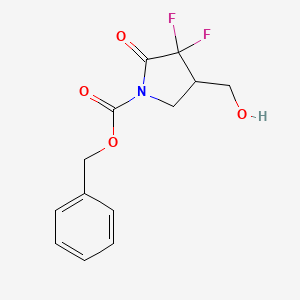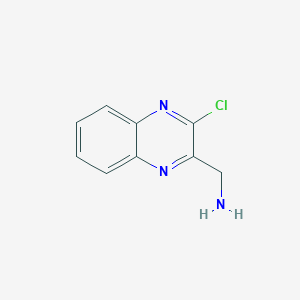
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with 5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s triazole moiety is known for its antifungal and antibacterial properties, making it a potential candidate for biological studies and drug development.
Medicine: Triazole derivatives are often explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can lead to the disruption of metabolic pathways, affecting the synthesis of essential biomolecules. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-(tert-butyl)-1H-1,2,4-triazol-3-yl)acetate: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its hydrolysis rate and biological activity.
Ethyl 2-(5-(tert-butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl)acetate: Contains a hydroxyethyl group instead of a methoxyethyl group, which may influence its hydrogen bonding and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H23N3O3 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
ethyl 2-[5-tert-butyl-1-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C13H23N3O3/c1-6-19-11(17)9-10-14-12(13(2,3)4)16(15-10)7-8-18-5/h6-9H2,1-5H3 |
Clé InChI |
RJDNJCHMZCBRAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NN(C(=N1)C(C)(C)C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11781441.png)
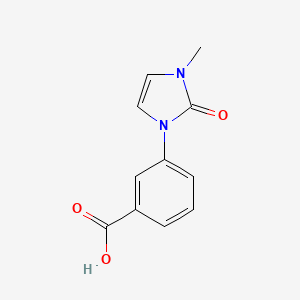
![7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781449.png)

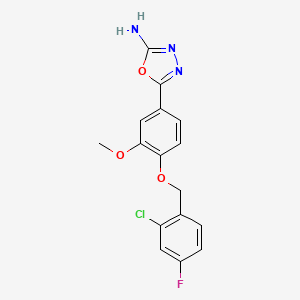
![2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11781475.png)


